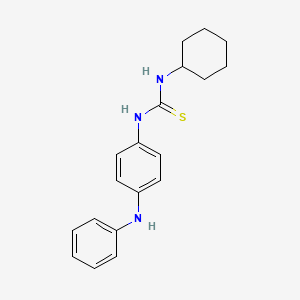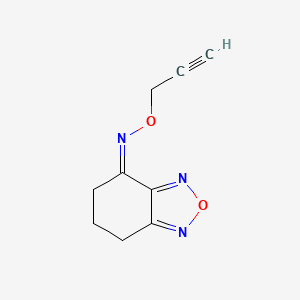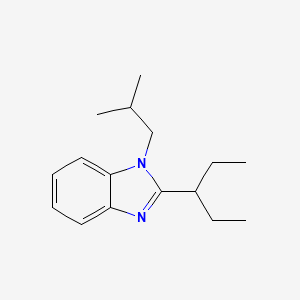
N-(4-anilinophenyl)-N'-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-N'-cyclohexylthiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized and studied for its biological and physiological effects.
Mécanisme D'action
The mechanism of action of APTU is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. APTU has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
APTU has been shown to have several biochemical and physiological effects, including its ability to increase the levels of dopamine and serotonin in the brain. APTU has also been shown to have antioxidant properties, which may contribute to its potential as a neuroprotective agent. Additionally, APTU has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
APTU has several advantages for lab experiments, including its high purity and stability. APTU is also readily available and relatively easy to synthesize. However, APTU has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on APTU. One area of research is the development of APTU-based materials for various applications, including drug delivery and catalysis. Another area of research is the investigation of APTU's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of APTU and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
APTU can be synthesized by reacting aniline with cyclohexyl isothiocyanate in the presence of a base. The reaction results in the formation of APTU as a white crystalline solid. The synthesis method has been optimized by several researchers to increase the yield and purity of APTU.
Applications De Recherche Scientifique
APTU has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, APTU has been investigated as a potential drug candidate for the treatment of cancer, Parkinson's disease, and Alzheimer's disease. In pharmacology, APTU has been studied for its effects on the central nervous system, including its potential as an antidepressant and antipsychotic agent. In materials science, APTU has been used as a precursor for the synthesis of various thiourea-based materials, including metal-organic frameworks and polymers.
Propriétés
IUPAC Name |
1-(4-anilinophenyl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPLBUCGODOBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[4-(phenylamino)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)


![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)